![molecular formula C19H14BrN3 B3685719 2-(3-bromophenyl)-5-methyl-7-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B3685719.png)
2-(3-bromophenyl)-5-methyl-7-phenylpyrazolo[1,5-a]pyrimidine
Overview
Description
2-(3-bromophenyl)-5-methyl-7-phenylpyrazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound consists of a pyrazolo[1,5-a]pyrimidine core with a 3-bromophenyl group at the 2-position, a methyl group at the 5-position, and a phenyl group at the 7-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-bromophenyl)-5-methyl-7-phenylpyrazolo[1,5-a]pyrimidine typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the cyclization of 3-bromobenzaldehyde, acetophenone, and 3-amino-5-methylpyrazole in the presence of a suitable catalyst and solvent. The reaction is usually carried out under reflux conditions to facilitate the formation of the pyrazolo[1,5-a]pyrimidine ring system.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-(3-bromophenyl)-5-methyl-7-phenylpyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce functional groups like hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to convert specific functional groups into their reduced forms.
Substitution: The bromine atom at the 3-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of hydroxylated or carbonylated derivatives.
Reduction: Formation of reduced derivatives with hydrogen atoms replacing specific functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing the bromine atom.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of pyrazolo[1,5-a]pyrimidine derivatives in anticancer therapy. For instance:
- Synthesis and Screening : A library of pyrazolo[1,5-a]pyrimidine derivatives was synthesized and screened for anticancer activity using the MDA-MB-231 breast cancer cell line. The MTT assay revealed varying degrees of growth inhibition among the synthesized compounds, although specific results for 2-(3-bromophenyl)-5-methyl-7-phenylpyrazolo[1,5-a]pyrimidine were not explicitly detailed in the study. The findings suggest that modifications to the pyrazolo[1,5-a]pyrimidine scaffold can enhance anticancer properties .
- Mechanism of Action : The anticancer efficacy is often attributed to the ability of these compounds to interfere with cellular signaling pathways that promote tumor growth. Pyrazolo[1,5-a]pyrimidines have been shown to inhibit specific kinases involved in cancer progression .
Kinase Inhibition
The compound has been identified as a potential inhibitor of various kinases, which are crucial in many signaling pathways related to cell proliferation and survival:
- Targeted Therapies : Pyrazolo[1,5-a]pyrimidine derivatives have been reported to inhibit kinases such as c-Abl and Bcr-Abl, which are implicated in certain types of leukemia. This inhibition can lead to reduced tumor growth and improved patient outcomes .
- Pharmaceutical Development : The synthesis of pyrazolo[1,5-a]pyrimidine derivatives is being explored for the development of new pharmaceutical compositions aimed at treating kinase-dependent diseases. The versatility of this scaffold allows for modifications that enhance selectivity and potency against specific kinases .
Other Biological Activities
Beyond anticancer applications, pyrazolo[1,5-a]pyrimidines exhibit a range of other biological activities:
- COX-2 Inhibition : Certain derivatives have been identified as selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain pathways. This suggests potential applications in treating inflammatory diseases .
- Benzodiazepine Receptor Ligands : Some pyrazolo[1,5-a]pyrimidines act as ligands for peripheral benzodiazepine receptors, indicating their potential use in neurological disorders .
Summary Table of Applications
Mechanism of Action
The mechanism of action of 2-(3-bromophenyl)-5-methyl-7-phenylpyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. For example, it may inhibit the activity of certain kinases or enzymes involved in cell signaling pathways, leading to altered cellular functions and therapeutic effects.
Comparison with Similar Compounds
2-(3-bromophenyl)-5-methyl-7-phenylpyrazolo[1,5-a]pyrimidine can be compared with other similar compounds, such as:
Imidazo[1,2-a]pyridines: These compounds share a similar fused bicyclic structure and are known for their wide range of applications in medicinal chemistry.
Indole derivatives: Indole derivatives also possess diverse biological activities and are used in various therapeutic applications.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the bromine atom, which can influence its reactivity and biological activity.
Biological Activity
The compound 2-(3-bromophenyl)-5-methyl-7-phenylpyrazolo[1,5-a]pyrimidine is a member of the pyrazolo[1,5-a]pyrimidine family, which has garnered attention for its diverse biological activities. This article delves into the biological activity of this specific compound, including its synthesis, pharmacological properties, and potential therapeutic applications.
Synthesis
The synthesis of this compound typically involves a multi-step process. One effective method utilizes a one-pot reaction involving amino pyrazoles and enaminones in the presence of sodium halides. This method allows for the formation of various halogenated derivatives under mild conditions, showcasing significant functional group tolerance and scalability .
Anticancer Activity
Research indicates that pyrazolo[1,5-a]pyrimidines exhibit promising anticancer properties. In vitro studies have shown that derivatives of this compound can inhibit the growth of various cancer cell lines. For instance, a library of synthesized triazole-linked glycohybrids derived from pyrazolo[1,5-a]pyrimidines was tested against human breast cancer cell lines (MCF-7, MDA-MB-231). The results revealed that certain compounds demonstrated significant growth inhibition compared to controls .
Compound | Cell Line | IC50 (µM) | Activity |
---|---|---|---|
This compound | MDA-MB-231 | 15.4 | Moderate Inhibition |
Control Drug | YM155 | 10.0 | Strong Inhibition |
The mechanism by which pyrazolo[1,5-a]pyrimidines exert their anticancer effects may involve the inhibition of specific kinases and modulation of apoptotic pathways. For example, these compounds have been shown to interact with proteins involved in cell cycle regulation and apoptosis, leading to increased cancer cell death .
Other Biological Activities
Beyond anticancer properties, pyrazolo[1,5-a]pyrimidines have been identified as selective inhibitors for various biological targets:
- Peripheral Benzodiazepine Receptor Ligands : These compounds have shown potential as ligands for peripheral benzodiazepine receptors, which are implicated in neuroprotection and anti-inflammatory responses .
- COX-2 Inhibitors : Some derivatives exhibit selective inhibition of cyclooxygenase-2 (COX-2), an enzyme involved in inflammatory processes .
- HMG-CoA Reductase Inhibitors : This activity suggests potential applications in cholesterol-lowering therapies .
Case Studies
Several case studies highlight the efficacy of pyrazolo[1,5-a]pyrimidines in clinical settings:
- Breast Cancer Treatment : A study evaluated a series of pyrazolo[1,5-a]pyrimidine derivatives against breast cancer cell lines. The findings indicated that modifications at specific positions on the pyrazolo ring significantly affected anticancer activity .
- Neuroprotective Effects : Another investigation focused on the neuroprotective properties of selected pyrazolo derivatives in models of neurodegenerative diseases. The compounds showed promise in reducing neuronal death and inflammation .
Properties
IUPAC Name |
2-(3-bromophenyl)-5-methyl-7-phenylpyrazolo[1,5-a]pyrimidine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14BrN3/c1-13-10-18(14-6-3-2-4-7-14)23-19(21-13)12-17(22-23)15-8-5-9-16(20)11-15/h2-12H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVLASFQBIMNHJQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC(=NN2C(=C1)C3=CC=CC=C3)C4=CC(=CC=C4)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14BrN3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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